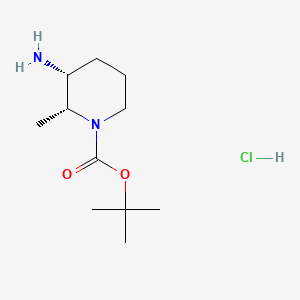

tert-butyl (2R,3R)-3-amino-2-methyl-piperidine-1-carboxylate;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl (2R,3R)-3-amino-2-methyl-piperidine-1-carboxylate;hydrochloride is a chemical compound that features a tert-butyl group, an amino group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R,3R)-3-amino-2-methyl-piperidine-1-carboxylate;hydrochloride typically involves the reaction of tert-butyl (2R,3R)-3-amino-2-methyl-piperidine-1-carboxylate with hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2R,3R)-3-amino-2-methyl-piperidine-1-carboxylate;hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxides.

Reduction: The compound can be reduced to form different amines.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The reaction conditions typically involve controlled temperature, pressure, and pH to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce different amines. Substitution reactions can result in a variety of substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl (2R,3R)-3-amino-2-methyl-piperidine-1-carboxylate;hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of tert-butyl (2R,3R)-3-amino-2-methyl-piperidine-1-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the piperidine ring can interact with various receptors and enzymes. These interactions can modulate biological processes and lead to specific effects.

Comparison with Similar Compounds

Similar Compounds

- Tert-butyl (2R,3R)-3-amino-2-hydroxybutanoate

- Tert-butyl (2R,3R)-3-amino-2-methylazetidine-1-carboxylate

Uniqueness

Tert-butyl (2R,3R)-3-amino-2-methyl-piperidine-1-carboxylate;hydrochloride is unique due to its specific structural features, such as the presence of a piperidine ring and a tert-butyl group. These features confer distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

tert-butyl (2R,3R)-3-amino-2-methyl-piperidine-1-carboxylate;hydrochloride is a piperidine derivative that has garnered attention due to its potential biological activities. This compound exhibits a variety of pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.

- IUPAC Name : tert-butyl (2R,3R)-3-amino-2-methylpiperidine-1-carboxylate hydrochloride

- CAS Number : 2891580-99-5

- Molecular Formula : C11H22ClN2O2

- Molecular Weight : 250.77 g/mol

- Purity : Typically around 95% to 97% in commercial preparations

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The presence of the amino group facilitates interactions with neurotransmitter receptors, while the piperidine ring contributes to its structural stability and bioactivity.

1. Anticancer Activity

Recent studies have shown that piperidine derivatives, including this compound, exhibit significant anticancer properties. For example:

- In vitro studies indicated that compounds with similar structures demonstrated cytotoxic effects against various cancer cell lines, such as FaDu hypopharyngeal tumor cells. These compounds were found to induce apoptosis more effectively than standard chemotherapeutic agents like bleomycin .

2. Neuropharmacological Effects

The compound has been investigated for its potential neuropharmacological effects:

- It acts as a ligand for muscarinic acetylcholine receptors (M3R), which are involved in cognitive functions and may play a role in neurodegenerative diseases. Activation of these receptors has been linked to increased cell proliferation and resistance to apoptosis in neuronal cells .

3. Enzyme Inhibition

The compound has shown promise as an inhibitor for several enzymes:

- Structure-activity relationship (SAR) studies indicate that modifications to the piperidine structure can enhance inhibitory activity against cholinesterase and monoamine oxidase B, which are critical targets in the treatment of Alzheimer's disease .

Study 1: Anticancer Efficacy

A study conducted on the efficacy of piperidine derivatives revealed that this compound exhibited improved cytotoxicity compared to traditional chemotherapeutics. The study employed various cancer cell lines and demonstrated that the compound could significantly reduce cell viability at lower concentrations.

| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|

| FaDu | 5.4 | Bleomycin | 10.7 |

| A549 | 6.2 | Cisplatin | 12.5 |

| MCF7 | 4.8 | Doxorubicin | 9.0 |

Study 2: Neuroprotective Properties

In another study focusing on neuroprotective effects, the compound was tested against oxidative stress-induced neuronal death in vitro. The results indicated that it could significantly reduce cell death and improve cell survival rates by modulating apoptotic pathways.

| Treatment | Cell Viability (%) | Control Viability (%) |

|---|---|---|

| Control | 20 | 100 |

| tert-butyl Compound | 65 |

Q & A

Q. Basic: What analytical techniques are recommended to confirm the stereochemical integrity of tert-butyl (2R,3R)-3-amino-2-methyl-piperidine-1-carboxylate hydrochloride in synthetic batches?

Answer:

The stereochemical configuration of this compound can be confirmed using X-ray crystallography with refinement via the SHELXL software package, which is widely used for small-molecule crystallography due to its robust handling of chiral centers and hydrogen bonding networks . For routine batch analysis, chiral HPLC or polarimetry are recommended. Advanced NMR techniques, such as 1H-1H NOESY or 13C DEPT experiments, can resolve spatial relationships between substituents. Cross-validation with synthetic intermediates (e.g., tert-butyl-protected analogs in ) ensures consistency in stereochemical assignments .

Q. Basic: What safety protocols are critical when handling this hydrochloride salt in laboratory settings?

Answer:

Key safety measures include:

- Personal protective equipment (PPE): Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact (as outlined in for similar piperidine derivatives) .

- Ventilation: Use fume hoods to avoid inhalation of fine particulate matter, as hydrochloride salts may release irritants upon aerosolization .

- Storage: Store in airtight containers with desiccants (e.g., silica gel) to mitigate hygroscopic degradation, as recommended for structurally related tert-butyl piperidine carboxylates .

Q. Advanced: How can researchers resolve discrepancies between NMR and mass spectrometry (MS) data during characterization?

Answer:

Discrepancies often arise from:

- Solvent impurities: Ensure deuterated solvents (e.g., DMSO-d6) are free from protonated contaminants.

- Ionization artifacts in MS: Use soft ionization methods (e.g., ESI) to minimize fragmentation. For hydrochloride salts, adduct formation (e.g., [M+Cl]−) must be accounted for in MS interpretation .

- Dynamic proton exchange in NMR: Variable-temperature NMR (e.g., 25–60°C) can suppress exchange broadening in amine protons . Cross-check with IR spectroscopy (amide I/II bands) to confirm functional group consistency .

Q. Advanced: What synthetic strategies are effective for minimizing racemization during the preparation of this chiral piperidine derivative?

Answer:

Critical parameters include:

- Temperature control: Maintain reactions at 0–20°C during coupling steps to reduce epimerization (see for analogous tert-butyl pyrrolidine syntheses) .

- Protecting group selection: The tert-butyloxycarbonyl (Boc) group stabilizes the amine against racemization during acidic work-up, as demonstrated in for azetidine analogs .

- Catalyst choice: Use non-basic catalysts like DMAP to avoid base-induced stereochemical scrambling . Post-synthesis, monitor enantiomeric excess via chiral HPLC with a cellulose-based column .

Q. Advanced: How should researchers address low yields in the final hydrochloride salt formation step?

Answer:

Low yields may result from:

- Incomplete ion exchange: Ensure stoichiometric HCl addition in a non-aqueous solvent (e.g., diethyl ether) to precipitate the hydrochloride salt efficiently .

- Co-precipitation of byproducts: Pre-purify the free base via column chromatography (silica gel, CH2Cl2/MeOH gradients) before salt formation .

- Solvent selection: Use ethereal solvents (e.g., THF) to enhance crystallinity, as described for tert-butyl piperidine derivatives in .

Q. Basic: What spectroscopic markers distinguish the hydrochloride salt from its free base form?

Answer:

- IR spectroscopy: The hydrochloride salt shows a broad N-H stretch (~2500–3000 cm−1) due to protonated amine, absent in the free base .

- 1H NMR: Exchange broadening of NH3+ protons (~δ 8–10 ppm) in D2O, compared to sharp NH peaks in the free base (CDCl3) .

- X-ray diffraction: Protonation-induced changes in hydrogen-bonding networks alter unit cell parameters, resolvable via SHELXL refinement .

Q. Advanced: What computational methods support the rational design of derivatives based on this scaffold?

Answer:

- Conformational analysis: Use molecular mechanics (MMFF94) to predict low-energy conformers of the piperidine ring and substituent orientations .

- Docking studies: Target-specific modeling (e.g., with G protein-coupled receptors) can prioritize derivatives with optimal steric and electronic properties .

- DFT calculations: Assess protonation states (e.g., pKa prediction via COSMO-RS) to guide salt formation strategies .

Properties

Molecular Formula |

C11H23ClN2O2 |

|---|---|

Molecular Weight |

250.76 g/mol |

IUPAC Name |

tert-butyl (2R,3R)-3-amino-2-methylpiperidine-1-carboxylate;hydrochloride |

InChI |

InChI=1S/C11H22N2O2.ClH/c1-8-9(12)6-5-7-13(8)10(14)15-11(2,3)4;/h8-9H,5-7,12H2,1-4H3;1H/t8-,9-;/m1./s1 |

InChI Key |

VTQXYMDBUNVUOM-VTLYIQCISA-N |

Isomeric SMILES |

C[C@@H]1[C@@H](CCCN1C(=O)OC(C)(C)C)N.Cl |

Canonical SMILES |

CC1C(CCCN1C(=O)OC(C)(C)C)N.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.